1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)-
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Overview
Description
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is a heterocyclic compound with a pyrazole ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a pyrazole ring substituted with two methyl groups and a trichloroethenyl group, which contributes to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the trichloroethenyl group, leading to the formation of new compounds.
Substitution: The methyl and trichloroethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.
Scientific Research Applications
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in designing drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which regulates many physiological processes . The compound’s unique structure allows it to bind to particular enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: A similar compound with a sulfonyl chloride group instead of the trichloroethenyl group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another related compound with a boronic acid ester group.
Uniqueness
1H-Pyrazole, 1,3-dimethyl-4-(trichloroethenyl)- is unique due to its trichloroethenyl group, which imparts distinct reactivity and potential applications compared to other pyrazole derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
61514-50-9 |
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Molecular Formula |
C7H7Cl3N2 |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1,3-dimethyl-4-(1,2,2-trichloroethenyl)pyrazole |
InChI |
InChI=1S/C7H7Cl3N2/c1-4-5(3-12(2)11-4)6(8)7(9)10/h3H,1-2H3 |
InChI Key |
ZEMVVMFGDYAYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=C(Cl)Cl)Cl)C |
Origin of Product |
United States |
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